![molecular formula C18H29NO4 B13443070 N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
N-[(+)-Jasmonoyl]-(L)-isoleucine
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Overview
Description
N-[(+)-Jasmonoyl]-(L)-isoleucine: is a naturally occurring compound found in plants. It is a conjugate of jasmonic acid and isoleucine, playing a crucial role in plant defense mechanisms and growth regulation. This compound is a part of the jasmonate family, which is involved in various physiological processes, including stress responses, growth, and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(+)-Jasmonoyl]-(L)-isoleucine typically involves the conjugation of jasmonic acid with L-isoleucine. This can be achieved through a peptide bond formation reaction, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms to produce jasmonic acid, which is then conjugated with L-isoleucine through enzymatic processes. This method is advantageous due to its efficiency and sustainability.
Chemical Reactions Analysis
Epimerization: Spontaneous Interconversion of Stereoisomers
JA-Ile undergoes pH-dependent epimerization at the C-7 position, interconverting between the (-)-JA-Ile (trans) and bioactive (+)-7-iso-JA-Ile (cis) forms. This equilibrium affects receptor binding efficacy .
Reaction:
(−)-JA-Ile⇌(+)-7-iso-JA-Ile
Key Insight | Biological Impact | Reference |
---|---|---|
(+)-7-iso-JA-Ile is the active form | Binds COI1-JAZ receptor with higher affinity |
Hydroxylation: CYP94B3-Mediated 12-Hydroxylation
Cytochrome P450 CYP94B3 oxidizes JA-Ile at the C-12 position, forming 12-hydroxy-JA-Ile (12OH-JA-Ile), a less active metabolite. This reaction attenuates JA-Ile signaling .
Reaction:
JA-Ile+O2+NADPHCYP94B312OH-JA-Ile+H2O+NADP+
Parameter | Value/Observation | Reference |
---|---|---|
Enzyme Activity | Vmax=4.2nmol/min/mg (in vitro) | |
Substrate Affinity | Km=1.8μM | |
Biological Effect | 12OH-JA-Ile shows 10× lower COI1-JAZ binding |
Carboxylation: Formation of 12-Carboxy-JA-Ile
12OH-JA-Ile is further oxidized to 12-carboxy-JA-Ile (12COOH-JA-Ile) by CYP94C1 , irreversibly inactivating JA-Ile .
Reaction:
12OH-JA-Ile+O2+NADPHCYP94C112COOH-JA-Ile+H2O+NADP+
Metabolite | Accumulation Post-Wounding | Reference |
---|---|---|
12COOH-JA-Ile | Peaks at 2–4 hours |
Hydrolysis: JIH1-Catalyzed Cleavage to JA and Isoleucine
Jasmonoyl-Isoleucine Hydrolase 1 (JIH1) hydrolyzes JA-Ile into free JA and L-isoleucine, directly reducing hormone levels .
Reaction:
JA-Ile+H2OJIH1JA+L-Ile
Experimental System | Observation | Reference |
---|---|---|
N. attenuata JIH1-silenced plants | 2× higher JA-Ile levels post-wounding |
Conjugation to Sugars and Sulfates
12OH-JA-Ile undergoes secondary modifications:
-
Glucosylation : UDP-glucosyltransferases add glucose to the C-12 hydroxyl group.
These derivatives exhibit reduced mobility and receptor affinity, sequestering JA-Ile in vacuoles .
Critical Analysis of Reaction Dynamics
-
Feedback Regulation : CYP94B3 and JIH1 jointly regulate JA-Ile homeostasis, with mutants showing hyperaccumulation (e.g., cyp94b3 has 3× higher JA-Ile) .
-
Stereochemical Specificity : (+)-7-iso-JA-Ile is the primary bioactive form, but commercial preparations often contain both isomers .
-
Ecological Impact : Silencing JIH1 in Nicotiana attenuata enhances herbivore resistance due to prolonged JA-Ile signaling .
This synthesis of JA-Ile’s reactivity highlights its dynamic role in plant stress responses, with enzymatic and non-enzymatic pathways finely tuning its bioactivity.
Scientific Research Applications
N-[(+)-Jasmonoyl]-(L)-isoleucine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and conjugation reactions.
Biology: The compound is crucial in studying plant defense mechanisms and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the agricultural industry to enhance plant growth and resistance to pests and diseases
Mechanism of Action
The mechanism of action of N-[(+)-Jasmonoyl]-(L)-isoleucine involves its interaction with specific receptors in plants, such as the jasmonate ZIM-domain (JAZ) proteins. Upon binding to these receptors, it triggers a signaling cascade that leads to the activation of various genes involved in defense responses and growth regulation. The molecular targets include transcription factors and enzymes that modulate the expression of defense-related genes .
Comparison with Similar Compounds
Methyl jasmonate: Another jasmonate compound with similar functions but different structural properties.
Jasmonic acid: The parent compound of N-[(+)-Jasmonoyl]-(L)-isoleucine, involved in similar physiological processes.
Salicylic acid: A plant hormone with overlapping roles in defense mechanisms but distinct signaling pathways.
Uniqueness: this compound is unique due to its specific role in conjugating jasmonic acid with isoleucine, which enhances its stability and bioactivity in plants. This conjugation allows for more precise regulation of plant responses to environmental stimuli compared to its unconjugated counterparts .
Biological Activity
N-[(+)-Jasmonoyl]-(L)-isoleucine, commonly referred to as jasmonoyl-L-isoleucine (JA-Ile), is a significant plant hormone involved in various physiological processes, including growth, development, and stress responses. This article explores the biological activity of JA-Ile, focusing on its mechanisms of action, effects on plant physiology, and implications for plant defense.
Overview of Jasmonoyl-L-isoleucine
JA-Ile is synthesized from jasmonic acid (JA) and isoleucine through the action of the enzyme jasmonate-amino acid conjugate synthetase (JAR1). It serves as a bioactive form of jasmonate that plays a crucial role in plant signaling pathways. JA-Ile is known to interact with the CORONATINE INSENSITIVE 1 (COI1) receptor, initiating a cascade of gene expression related to plant defense mechanisms.
JA-Ile functions primarily through the COI1-JASMONATE ZIM-DOMAIN (JAZ) receptor complex. Upon binding to COI1, JA-Ile promotes the degradation of JAZ proteins, which are repressors of jasmonate-responsive genes. This degradation leads to the activation of genes involved in defense responses against herbivores and pathogens.
Key Findings on Mechanisms
- Gene Expression : Studies have shown that JA-Ile induces the expression of various defense-related genes. For instance, in Arabidopsis thaliana, treatment with JA-Ile resulted in increased transcript levels of marker genes such as JAZ8, JAZ10, OPR3, and MYC2 within one hour of treatment .
- Wound Response : JA-Ile plays a pivotal role in mediating wound responses. Exogenous application of JA-Ile enhances anthocyanin accumulation and trichome induction in plants, indicating its involvement in defense signaling .
Biological Activity
The biological activity of JA-Ile has been extensively studied, revealing its multifaceted roles in plant physiology:
- Defense Responses : JA-Ile is integral to activating defense mechanisms against herbivory. Plants exposed to herbivore damage exhibit rapid increases in JA-Ile levels, leading to enhanced expression of defense genes .
- Growth Regulation : Beyond defense, JA-Ile also influences growth processes such as floral development and fruit ripening. It synchronizes metabolic networks necessary for these processes .
- Stress Tolerance : JA-Ile enhances the ability of plants to cope with abiotic stresses such as drought and salinity by modulating stress-responsive gene expression .
Comparative Biological Activity
The biological activity of various jasmonate derivatives has been compared to better understand their roles:
Case Study 1: Wound Response in Arabidopsis
In a study investigating wound responses, Arabidopsis plants treated with JA-Ile showed significant upregulation of defense genes compared to control plants. The study highlighted that JA-Ile not only activates immediate defense responses but also primes plants for future stress events .
Case Study 2: Herbivore-Induced Defense
Research demonstrated that Nicotiana attenuata plants silenced for jasmonoyl-L-isoleucine hydrolase 1 (JIH1) exhibited increased levels of JA-Ile post-herbivory simulation. This accumulation correlated with enhanced resistance against herbivores due to elevated defense gene expression .
Properties
Molecular Formula |
C18H29NO4 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H29NO4/c1-4-6-7-8-14-13(9-10-15(14)20)11-16(21)19-17(18(22)23)12(3)5-2/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,19,21)(H,22,23)/b7-6-/t12-,13-,14-,17-/m0/s1 |
InChI Key |
IBZYPBGPOGJMBF-USJDGMIGSA-N |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O |
Origin of Product |
United States |
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